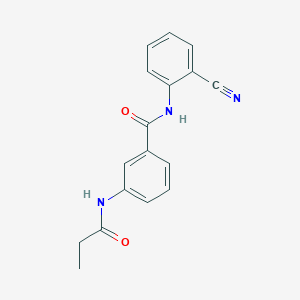![molecular formula C15H13NO4 B5481980 1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5481980.png)
1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as HPOD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of HPOD involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine levels can improve cognitive function and memory. HPOD has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
HPOD has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine levels can improve cognitive function and memory. HPOD has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HPOD in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function and memory. HPOD has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells. However, one of the limitations of using HPOD in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for the study of HPOD. One area of research could focus on the development of more efficient synthesis methods for HPOD. Another area of research could focus on the potential applications of HPOD in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function and memory. Additionally, further studies could be conducted to investigate the anticancer properties of HPOD and its potential use in cancer therapy.
Conclusion:
In conclusion, HPOD is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties and improve cognitive function and memory. Further research is needed to investigate the potential applications of HPOD in the treatment of Alzheimer's disease and cancer therapy.
Métodos De Síntesis
The synthesis of HPOD is a complex process that involves several steps. The initial step involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then treated with sodium methoxide to produce the oxime ether, which undergoes a cyclization reaction to produce the final product, HPOD.
Aplicaciones Científicas De Investigación
HPOD has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. HPOD has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Propiedades
IUPAC Name |
7-(hydroxymethyl)-2-phenyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-8-15-7-6-10(20-15)11-12(15)14(19)16(13(11)18)9-4-2-1-3-5-9/h1-7,10-12,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLYJYOGHUSRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-4-isopropoxy-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B5481901.png)
![4-{[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5481903.png)
![4-[2-cyano-2-(4-fluorophenyl)vinyl]benzoic acid](/img/structure/B5481905.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5481911.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5481931.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5481935.png)
![N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5481944.png)

![8-{[(2-chlorobenzyl)thio]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5481956.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5481971.png)
![N,2-dimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5481978.png)
![3-[2-(2-methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B5481981.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5481984.png)
![5-(4-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5481990.png)